N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline
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Overview
Description
N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a complex organic compound characterized by its pyrazole ring and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester.
Chlorination: Chlorination of the pyrazole ring at the 5-position is achieved using appropriate chlorinating agents.
Methylation: Methylation of the pyrazole ring at the 1-position is performed using methylating agents such as methyl iodide.
Phenylation: Introduction of the phenyl group at the 3-position is achieved through a Friedel-Crafts acylation reaction.
Formation of the Aniline Derivative: The final step involves the formation of the aniline derivative by reacting the intermediate with aniline derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Amines, alcohols, and halides under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles or aniline derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the pyrazole ring. Similar compounds include:
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
3,4-Dichloro-N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]aniline
N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]thiosemicarbazone
These compounds share similarities in their pyrazole core but differ in their substituents and functional groups, leading to different chemical properties and applications.
Properties
IUPAC Name |
1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3/c1-25-17(19)15(16(24-25)12-6-3-2-4-7-12)11-23-14-9-5-8-13(10-14)18(20,21)22/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDXVTRKTAHMNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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